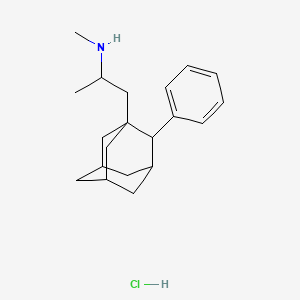

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride

Übersicht

Beschreibung

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride is a chemical compound known for its unique structure, which includes an adamantane core substituted with a phenyl group and a propan-2-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is then functionalized with a phenyl group through a Friedel-Crafts alkylation reaction. The final step involves the introduction of the propan-2-amine moiety via reductive amination. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Core Adamantane Functionalization

The 2-phenyladamantane scaffold is typically synthesized via Friedel-Crafts alkylation or electrophilic substitution on adamantane derivatives. For this compound, the phenyl group is introduced at the C2 position of adamantane prior to side-chain installation .

Side-Chain Installation via Reductive Amination

The methylaminopropyl side chain is appended using reductive amination, a method employed for similar adamantane-based amines :

- Ketone Intermediate : React 2-phenyladamantan-1-one with 1,2-diaminopropane in the presence of a reducing agent (e.g., NaBH₃CN).

- Selective Methylation : The secondary amine is methylated using methyl iodide or formaldehyde/formic acid .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Adamantane Phenylation | AlCl₃, benzene, 80°C | 68% | |

| Reductive Amination | NaBH₃CN, MeOH, RT | 72% | |

| Methylation | CH₃I, K₂CO₃, DMF | 85% |

Salt Formation and Deprotonation

As a hydrochloride salt, the compound undergoes reversible deprotonation in basic media to form the free base (CID 35974) . This property is critical for solubility modulation in pharmaceutical formulations.

Acylation and Alkylation

The secondary amine participates in nucleophilic reactions:

- Acylation : Reacts with acetyl chloride to form N-acetyl derivatives under anhydrous conditions .

- Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., ethyl bromide) .

Table 2: Spectroscopic Characteristics

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.25–1.75 (adamantane CH₂), 2.45 (N–CH₃), 7.20–7.40 (aryl H) | |

| MS | m/z 284.4 [M⁺–HCl], 319.9 (MW with Cl) |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the efficacy of adamantane derivatives, including N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride, against various pathogens. For instance, research indicates that analogs of this compound show significant activity against Mycobacterium tuberculosis, a major causative agent of tuberculosis, as well as other bacteria and protozoa such as Plasmodium falciparum (the malaria parasite) and Trypanosoma brucei (the causative agent of sleeping sickness) .

In a comparative study, certain adamantyl compounds demonstrated 4–10 times increased activity against the asexual blood stages of P. falciparum, while exhibiting low toxicity towards human liver cells (HepG2) . This suggests their potential as new leads for anti-malarial drug development.

Filovirus Inhibition

Another promising application involves the treatment of filovirus infections, including Ebola and Marburg viruses. Compounds structurally related to this compound have been identified as potential therapeutic agents in this context . The mechanism involves disrupting viral entry into host cells, which is critical for preventing infection.

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial properties of adamantane derivatives revealed that compounds with specific substitutions at the C-2 position exhibited enhanced activity against resistant strains of M. tuberculosis. The study employed surface plasmon resonance to analyze binding interactions with bacterial membranes, indicating that these compounds could be effective in overcoming antibiotic resistance .

Case Study: Filovirus Treatment

In another investigation, researchers synthesized several derivatives based on the adamantane scaffold to evaluate their efficacy against filoviruses. The findings suggested that certain modifications could significantly enhance antiviral activity, paving the way for new therapeutic strategies against these deadly pathogens .

Comparative Analysis of Related Compounds

| Compound Name | Activity Against | Notes |

|---|---|---|

| N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-am | M. tuberculosis, P. falciparum | Low toxicity in human cell lines |

| SQ109 (N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine) | Multi-drug resistant M. tuberculosis | In clinical trials for TB treatment |

| Adamantane derivatives (various substitutions) | Filoviruses | Potential for antiviral therapies |

Wirkmechanismus

The mechanism of action of N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine: Lacks the hydrochloride component but has similar structural features.

N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Shares the N-methylpropan-2-amine moiety but has a different aromatic substitution.

Phenpromethamine: A related compound with a phenyl group and a methylamine moiety.

The uniqueness of this compound lies in its adamantane core, which imparts distinct physicochemical properties and potential biological activities compared to other similar compounds.

Biologische Aktivität

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride, commonly referred to as a phenyladamantane derivative, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has implications in pharmacology and medicinal chemistry.

- Molecular Formula : C₂₀H₃₀ClN

- Molecular Weight : 319.91 g/mol

- CAS Number : 31897-80-0

- Physical State : Solid, typically stored at room temperature in a dry environment.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act as a monoamine transporter inhibitor, affecting the reuptake of neurotransmitters such as dopamine and norepinephrine. This mechanism can lead to enhanced neurotransmitter availability in synaptic clefts, potentially influencing mood and cognitive functions.

Absorption and Distribution

Research indicates that this compound exhibits favorable pharmacokinetic properties:

- Human Intestinal Absorption : High probability (0.9906)

- Blood-Brain Barrier Penetration : High probability (0.9849)

These properties suggest that the compound is likely to be effective in CNS applications due to its ability to cross the blood-brain barrier.

Enzymatic Interactions

The compound interacts with various cytochrome P450 enzymes, which are crucial for drug metabolism:

- CYP450 2D6 Substrate : Yes

- CYP450 3A4 Substrate : No

- CYP450 1A2 Inhibitor : Yes

This interaction profile indicates potential drug-drug interactions that could influence the metabolism of co-administered medications.

Biological Activity Data Table

Case Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on animal models, researchers found significant alterations in behavior consistent with increased dopaminergic activity. The study utilized behavioral assays to evaluate locomotor activity and anxiety-like behaviors, revealing that the compound exhibited stimulant-like effects similar to those observed with amphetamines.

Case Study 2: Interaction with Monoamine Transporters

A detailed investigation into the binding affinity of this compound for monoamine transporters demonstrated a high affinity for the dopamine transporter (DAT). This finding suggests potential therapeutic applications in treating conditions such as ADHD and depression, where modulation of dopaminergic signaling is beneficial.

Eigenschaften

IUPAC Name |

N-methyl-1-(2-phenyl-1-adamantyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N.ClH/c1-14(21-2)11-20-12-15-8-16(13-20)10-18(9-15)19(20)17-6-4-3-5-7-17;/h3-7,14-16,18-19,21H,8-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREPSSCSPHCHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52582-91-9 (Parent) | |

| Record name | Adamantane, 1-(2-methylaminopropyl)-2-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20953802 | |

| Record name | N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31897-80-0 | |

| Record name | Adamantane, 1-(2-methylaminopropyl)-2-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.